(S)-3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid
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Overview
Description
(S)-3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid is a complex organic compound that features a piperidine ring, a benzyloxycarbonyl group, and a tert-butoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced via a reaction with benzyl chloroformate in the presence of a base, such as triethylamine.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is added using tert-butyl chloroformate in the presence of a base, such as sodium bicarbonate.
Final Coupling Reaction: The final step involves coupling the intermediate compounds to form the desired product, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
(S)-3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of compounds targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding assays.
Industrial Applications: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (S)-3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl and tert-butoxycarbonyl groups play a crucial role in modulating the compound’s binding affinity and specificity. The piperidine ring provides structural stability and enhances the compound’s ability to interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
(S)-3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid: The compound itself.
(S)-3-(1-((Methoxycarbonyl)piperidin-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid: Similar structure but with a methoxycarbonyl group instead of a benzyloxycarbonyl group.
(S)-3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-2-((acetoxy)amino)propanoic acid: Similar structure but with an acetoxy group instead of a tert-butoxycarbonyl group.
Uniqueness
This compound is unique due to the presence of both benzyloxycarbonyl and tert-butoxycarbonyl groups, which provide distinct chemical and biological properties. These groups enhance the compound’s stability, solubility, and binding affinity, making it a valuable tool in various research applications.
Properties
Molecular Formula |
C21H30N2O6 |
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Molecular Weight |
406.5 g/mol |
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1-phenylmethoxycarbonylpiperidin-4-yl)propanoic acid |
InChI |
InChI=1S/C21H30N2O6/c1-21(2,3)29-19(26)22-17(18(24)25)13-15-9-11-23(12-10-15)20(27)28-14-16-7-5-4-6-8-16/h4-8,15,17H,9-14H2,1-3H3,(H,22,26)(H,24,25)/t17-/m0/s1 |
InChI Key |
OSWNGAXIPREVLH-KRWDZBQOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1CCN(CC1)C(=O)OCC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCN(CC1)C(=O)OCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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